2-(7,9-二甲基-6,8-二氧代-3-苯基-6,7,8,9-四氢-[1,2,4]三唑并[3,4-f]嘧啶-1(4H)-基)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(7,9-dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid is a useful research compound. Its molecular formula is C17H16N6O4 and its molecular weight is 368.353. The purity is usually 95%.
BenchChem offers high-quality 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成与化学性质
-
简便合成: 该化合物已通过涉及 7,8-二氨基-1,3-二甲基黄嘌呤与乙二醛和二乙酰丙酮等二酮在乙酸中的反应合成,突出了创建各种 [1,2,4]三嗪并[3,2-f]嘌呤的方法 (Ueda, Adachi, Nagai, Sakakibara, & Murata, 1988)。
-
与乙酰乙酸酯的反应: 研究探索了涉及乙酰乙酸乙酯和二氨基-3,4 氧代-5 二氢-4,5 三嗪-1,2,4 的反应,从而产生各种双环产物 (Lavergne, Viallefont, & Daunis, 1975)。
生物活性与应用
-
抗肿瘤和血管舒张作用: 已合成并检查了该系列中的新型杂环的生物活性。一些化合物对 P 388 白血病表现出活性,尽管它们没有表现出有效的血管舒张作用 (Ueda, Adachi, Sakakibara, Asano, & Nakagami, 1987)。
-
杀幼虫和抗菌活性: 已研究某些新型三嗪酮衍生物的杀幼虫和抗菌特性,表明在害虫控制和微生物感染管理中具有潜在应用 (Kumara 等,2015)。
-
抗真菌活性: 已报道合成化合物,如 4-取代-3,7-二甲基-吡唑并 [3,4-e][1,2,4] 三嗪,具有抗真菌活性,表明在对抗真菌感染中具有潜在用途 (Tewari, Mishra, Verma, & Mishra, 2002)。
-
稠合 1,2,4-三嗪的抗菌活性: 由 4-氨基-4H-[1,2,4]三嗪并[5,6-b]吲哚-3-硫醇合成的化合物已显示出有希望的抗菌活性 (Ali, Al Harthi, Saad, & Amin, 2016)。
-
新型平面叶状自由基的合成: 已合成功能性 2-苯基-3H-[1,2,4]三嗪并[5,6,1-kl]苯并恶嗪-3-基自由基,这可能对材料科学和药物产生影响 (Bartos, Anand, Pietrzak, & Kaszyński, 2019)。
-
体外抗冠状病毒和抗肿瘤活性: 某些衍生物已显示出有希望的体外抗冠状病毒和抗肿瘤活性,表明它们在治疗病毒感染和癌症中的潜力 (Jilloju, Persoons, Kurapati, Schols, de Jonghe, Daelemans, & Vedula, 2021)。
作用机制
Target of Action
AKOS015862312, also known as ivonescimab , is a novel first-in-class bispecific antibody that targets PD-1 and VEGF . PD-1 and VEGF are frequently upregulated and co-expressed in solid tumors .
Mode of Action
Ivonescimab is designed to simultaneously inhibit PD-1-mediated immunosuppression and block tumor angiogenesis in the tumor microenvironment . It displays strong binding activity to human PD-1 and VEGF alone or simultaneously, effectively blocking interactions with ligands and the downstream signaling effects .
Biochemical Pathways
The compound’s action affects the PD-1/VEGF signaling pathways . In the presence of VEGF, ivonescimab forms soluble complexes with VEGF dimers, leading to over 10-fold enhanced binding affinity (K D) of ivonescimab to PD-1 . This results in reduced cell surface PD-1 expression on human T-cell lines, increased potency on blockade of PD-1/PD-L1 signaling, and subsequent enhanced T cell activation in-vitro .
Result of Action
Ivonescimab treatment demonstrated statistically significant dose-dependent antitumor response in hPBMC-humanized murine HCC827 and U87MG tumor models . The enhanced PD-1 blockade bioactivity of ivonescimab with VEGF was evaluated in hPBMC and engineered cell-line co-culture/luciferase-reporter cell assays .
Action Environment
Factors such as the tumor microenvironment, the presence of vegf, and the expression of pd-1 on t cells are likely to play significant roles .
: [source] : [source]
属性
IUPAC Name |
2-(7,9-dimethyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O4/c1-20-14-13(15(26)21(2)17(20)27)22-8-11(10-6-4-3-5-7-10)19-23(9-12(24)25)16(22)18-14/h3-7H,8-9H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXPPJOTYVDDDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC(=O)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。